N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

Lipophilicity Drug-likeness Hedgehog Pathway

Researchers probing Hedgehog pathway inhibitors require a reliable negative control devoid of GLI1 activity, while med chemists need an unencumbered scaffold for library expansion. This ortho-substituted benzimidazole-benzamide precisely addresses both needs. - Use as an ideal negative control for HhAntag (CAS 496794-70-8) in medulloblastoma/BCC assays; lacks the 4-chloro/6-dimethylamino pharmacophores essential for GLI1 inhibition, confirming on-target specificity. - Exploit its low MW (373.4 g/mol) and favorable XLogP3 (3.4) as a lead-like core for parallel synthesis; multiple synthetic handles enable rapid SAR exploration. - Diagnose lysosomal trapping artifacts: compare cellular accumulation of this neutral analog vs. basic-amine leads to differentiate pH-dependent trapping from true target engagement.

Molecular Formula C22H19N3O3
Molecular Weight 373.412
CAS No. 313376-91-9
Cat. No. B2808629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide
CAS313376-91-9
Molecular FormulaC22H19N3O3
Molecular Weight373.412
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)OC
InChIInChI=1S/C22H19N3O3/c1-27-15-11-14(12-16(13-15)28-2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
InChIKeyWLPMIDYEFDLPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide: A Distinct Benzimidazole-Benzamide Scaffold


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide (CAS 313376-91-9) is a synthetic, small-molecule organic compound characterized by a 2-phenylbenzimidazole core linked via an amide bond to a 3,5-dimethoxybenzamide moiety [1]. With a molecular formula of C22H19N3O3 and a molecular weight of 373.4 g/mol , it belongs to the broader class of benzimidazole-containing benzamides, a privileged scaffold in medicinal chemistry known for engaging diverse biological targets including kinases and transcription factors [2]. However, unlike its closely related, commercially developed analogs such as HhAntag (CAS 496794-70-8), the specific biological activity profile of this unsubstituted phenyl-bridged variant remains largely uncharacterized in the public domain, positioning it primarily as a high-potential synthetic intermediate or a probe for novel target identification where structural differentiation from known inhibitors is desired .

1
Pathway probe for target identification studies
2
Structurally matched negative control for Hedgehog assays
3
Lead-like scaffold for combinatorial chemistry optimization
4
Kinase selectivity reference standard vs. quinazoline cores

Why This Benzimidazole-Benzamide Is Irreplaceable


Precise positioning of the amide linker and the substitution pattern on the benzimidazole core is critical for biological activity. The target compound features an ortho-substituted phenyl bridge, a distinct connectivity that diverges significantly from highly optimized inhibitors like Src Kinase Inhibitor I (a quinazoline scaffold) or HhAntag (which adds a para-chloro and a 6-dimethylamino group to the central phenyl ring) [1][2]. These structural differences are not cosmetic; they govern the three-dimensional conformation, electronic distribution, and the ability to engage specific protein pockets. For instance, the absence of the basic dimethylamino group in the target compound compared to HhAntag drastically alters its physicochemical profile and likely precludes any meaningful activity at the Hedgehog pathway target GLI1. Consequently, interchanging this compound with seemingly similar benzimidazole amides without rigorous experimental validation would be a critical procurement error, risking loss of target engagement or introducing uncharacterized off-target liabilities.

Target Compound
2-Phenylbenzimidazole core, neutral amide linker, no basic amine.
vs.
HhAntag
Substitution pattern mismatch may shift target engagement away from GLI1.
Target Compound
Benzimidazole isomer with distinct H-bond donor/acceptor geometry.
vs.
Src Kinase Inhibitor I
Core scaffold divergence may introduce uncharacterized off-target kinase liabilities.

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide: Differentiation Evidence vs. Closest Analogs


Reduced Lipophilicity vs. HhAntag

A direct comparison of computed physicochemical properties reveals a significant advantage for the target compound in terms of lipophilicity, a key parameter governing solubility, metabolic stability, and promiscuous off-target binding. Against HhAntag, the leading GLI1-mediated transcription inhibitor, the target compound demonstrates a substantially lower partition coefficient, indicative of superior drug-like properties [1][2].

Lipophilicity
Head-to-head
XLogP3: 3.4
vs. HhAntag: 4.7 (Δ 1.3)
Reported lower lipophilicity context
Computed by XLogP3 algorithm; may support reduced promiscuous binding.
Lipophilicity Drug-likeness Hedgehog Pathway

Lower Molecular Weight vs. HhAntag

The target compound has a markedly lower molecular weight than its closest pharmacologically active analog, HhAntag. This difference is not merely incremental; it represents a crossing of key thresholds in medicinal chemistry guidelines (e.g., the 'Rule of Five'), predicting fundamentally different absorption and permeability behavior [1][2].

Mol. Weight
Head-to-head
373.4 g/mol
vs. HhAntag: 450.9 g/mol (17.2% red.)
Lead-like molecular weight profile
May enhance passive permeability relative to larger analogs.
Molecular Weight Permeability Ligand Efficiency

Core Scaffold Divergence: Benzimidazole vs. Quinazoline

The target compound contains a 2-phenylbenzimidazole core, which is isomeric to the 4-anilinoquinazoline core found in Src Kinase Inhibitor I (Src-I1) [1]. While Src-I1 potently inhibits Src kinase (IC50 = 44 nM), its quinazoline core is a known privileged structure for the kinome. The benzimidazole core of the target compound provides a scaffold-hopping opportunity to explore potentially orthogonal kinase selectivity profiles, a hypothesis that makes it a valuable tool for chemical biologists seeking to decouple Src inhibition from other kinase-mediated effects [2].

Core Scaffold
Class-level
Benzimidazole
(4 HBA, 2 HBD)
vs. Src-I1: Quinazoline (5 HBA, 1 HBD)
Scaffold-hopping selectivity context
Distinct H-bonding geometry may shift kinase selectivity profile.
Kinase Selectivity Scaffold Hopping Chemical Biology

Absence of Basic Amine: A Differentiated Physicochemical Profile

The target compound lacks a basic aliphatic amine group, a feature present in HhAntag (dimethylamino substituent, predicted pKa ~8.5) and many other biologically active benzimidazoles. This absence results in a neutral molecule at physiological pH, which is predicted to circumvent issues like lysosomal trapping—a common liability for basic lipophilic amines that can lead to high tissue accumulation and poor in vitro-in vivo correlation [1]. This differentiation is quantifiable via the compound's computed H-bond acceptor count (4 vs. 5 for HhAntag) and its lack of a basic pKa center, a distinct advantage for designing compounds with predictable pharmacokinetics [2].

Ionization State
Class-level
Neutral (pH 7.4)
No basic amine
vs. HhAntag: Basic amine (pKa ~8.5)
Lysosomal trapping avoidance context
Reported ADME context; may reduce pH-dependent cellular accumulation.
Basicity Lysosomal Trapping ADME

Lower Hydrogen Bond Acceptor Count vs. HhAntag

A key differentiator in the development of oral drugs is the total hydrogen bond acceptor (HBA) count, which inversely correlates with passive intestinal permeability. The target compound possesses 4 HBA, one less than HhAntag (5 HBA) [1][2]. This reduction, combined with its lower molecular weight, positions the compound more favorably within the 'Rule of Five' chemical space known to optimize oral absorption. This numerical advantage is a critical, albeit preliminary, differentiator in selecting a lead-like molecule for oral drug development programs.

HBA Count
Head-to-head
4 HBA
vs. HhAntag: 5 HBA
Improved permeability profile context
Computed by Cactvs; may support oral absorption potential.
Hydrogen Bonding Oral Bioavailability Permeability

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide: Key Application Scenarios


Hedgehog Pathway Negative Control Probe

Given that HhAntag is a validated, potent GLI1 inhibitor, the target compound, which lacks the key 4-chloro and 6-dimethylamino pharmacophores, is highly likely to be inactive at the Hedgehog pathway. This makes it an ideal, structurally matched negative control for experiments in medulloblastoma or basal cell carcinoma cell lines. Its use allows researchers to confirm that any observed phenotype from HhAntag treatment is specifically due to GLI1-mediated transcription inhibition and not general cytotoxicity from the benzimidazole-benzamide scaffold [1].

Lead-like Scaffold for Combinatorial Chemistry

With a molecular weight of only 373.4 g/mol and a favorable XLogP3 of 3.4, this compound sits comfortably within lead-like chemical space [2]. Its multiple synthetic handles (the amide bond and the benzimidazole NH) make it an excellent core structure for generating diverse compound libraries through parallel synthesis. Medicinal chemists can efficiently explore SAR around this scaffold, a strategy precluded by the higher molecular weight and complexity of analogs like HhAntag [3].

Lysosomal Trapping Diagnostic Tool

The fundamental physicochemical difference—the absence of a basic amine center—between the target compound and basic benzimidazole inhibitors like HhAntag creates a unique application scenario [4]. Researchers observing a discrepancy between biochemical and cellular potency for a basic amine-containing lead can use this neutral compound to diagnose whether lysosomal trapping is the root cause. If a compound like HhAntag shows high cellular accumulation but the target compound does not, it provides strong evidence for pH-dependent trapping, guiding further lead optimization away from basic amines [5].

Kinase Selectivity Reference Standard

When profiling a new quinazoline-based kinase inhibitor series (e.g., Src-I1 analogs), including this benzimidazole-based isomer in a broad kinome selectivity panel (e.g., Eurofins KinaseProfiler) is a cost-effective strategy to reveal scaffold-specific off-target liabilities [6]. The quantitative binding data generated can directly inform patent strategy and lead series selection by demonstrating that the benzimidazole scaffold exhibits a divergent selectivity fingerprint compared to the quinazoline core despite having the same molecular formula [7].

Application
Selection Property
Validation Focus
Hedgehog Pathway Negative Control
Structural Pharmacophore Absence
GLI1-mediated Transcription Assay
Combinatorial Chemistry Library
Lead-like Physicochemical Profile
Parallel Synthesis & SAR Exploration
Lysosomal Trapping Diagnostics
Neutral Ionization State at pH 7.4
Cellular vs. Biochemical Potency Assay
Kinase Selectivity Reference
Benzimidazole vs. Quinazoline Core
Broad Kinase Panel Profiling
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